

Application Notes and Protocols: In Vitro Cytotoxicity of Physalin O on HepG2 Cells

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Compound of Interest

Compound Name: *Physalin O*

Cat. No.: *B1215985*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalin O, a steroidal lactone isolated from plants of the *Physalis* genus, has demonstrated cytotoxic effects against various cancer cell lines. This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of **Physalin O** on the human hepatocellular carcinoma cell line, HepG2. The protocols outlined below detail methods for determining cell viability (MTT assay), analyzing cell cycle distribution, and quantifying apoptosis. Furthermore, potential signaling pathways involved in **Physalin O**-induced cell death are illustrated based on the known mechanisms of related physalins.

Data Presentation

Table 1: Cytotoxicity of **Physalin O** on Cancer Cell Lines

Compound	Cell Line	Assay	IC50 (μM)	Reference
Physalin O	HepG2	MTT	31.1	[1]
Physalin O	MCF-7	MTT	11.4	[1]

Table 2: Effects of Physalins on Cell Cycle and Apoptosis

Physalin	Cell Line	Effect	Key Mediators	Reference
Physalin A	A549 (NSCLC)	G2/M Arrest	p38 MAPK, ROS	[2]
Physalin B	A549 (NSCLC)	G2/M Arrest, Apoptosis	p21, Cyclin B1/CDK1	[3]
Physalin B	Breast Cancer Cells	G2/M Arrest, Apoptosis	p53, Caspases 3, 7, 9	[4]
Physalin F	T-47D (Breast)	Apoptosis	Caspase-3, c-myc	[5]
Physalin F	A498 (Renal)	Apoptosis	ROS, Caspases 3, 9, NF-κB	[6][7]
Physalin A	A375-S2 (Melanoma)	Apoptosis	p53, Noxa, ROS	[8]

Experimental Protocols

Cell Culture and Maintenance

Materials:

- HepG2 cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- 96-well, 12-well, and 6-well plates

- Humidified incubator (37°C, 5% CO₂)

Protocol:

- Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a suitable density.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[\[2\]](#)[\[9\]](#)

Materials:

- HepG2 cells
- **Physalin O** (stock solution in DMSO)
- Complete DMEM medium
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Protocol:

- Seed HepG2 cells in a 96-well plate at a density of 1×10^5 cells per well and incubate for 24 hours.[\[1\]](#)

- Prepare serial dilutions of **Physalin O** in complete DMEM. The final concentrations should bracket the expected IC50 value (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control with the same concentration of DMSO used for the highest **Physalin O** concentration.
- Remove the old medium from the wells and add 100 µL of the prepared **Physalin O** dilutions or control medium.
- Incubate the plate for 24, 48, or 72 hours.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.^[4]
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control: $\text{Cell Viability (\%)} = (\text{Absorbance of Treated Cells} / \text{Absorbance of Control Cells}) \times 100$

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

- HepG2 cells
- **Physalin O**
- 6-well plates
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Protocol:

- Seed HepG2 cells in 6-well plates at a density of 1×10^6 cells/well and allow them to attach overnight.[\[3\]](#)
- Treat the cells with various concentrations of **Physalin O** (e.g., IC50 and 2x IC50) for 24 hours.
- Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
- Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on DNA content.[\[3\]](#)[\[10\]](#)

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

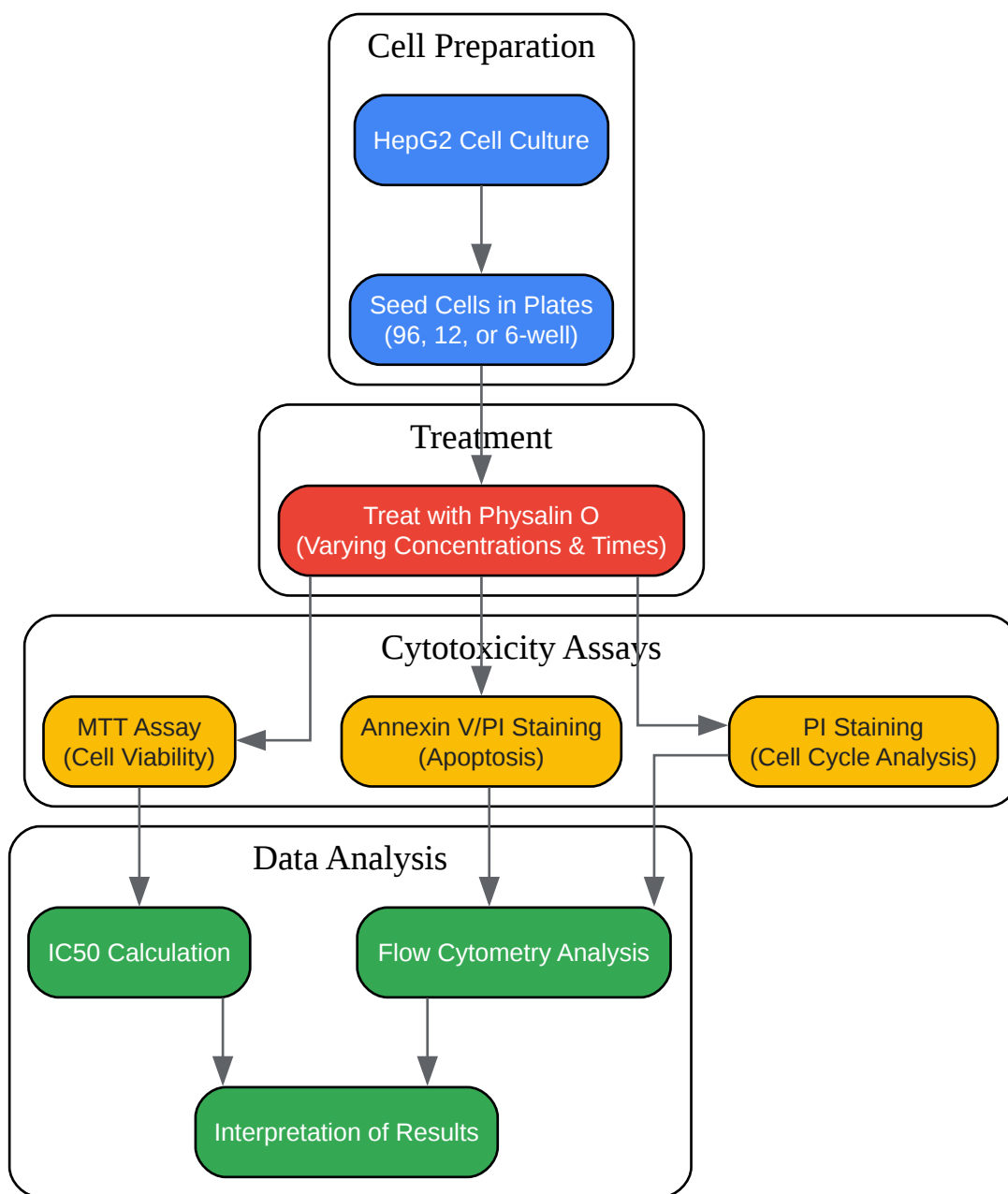
Materials:

- HepG2 cells
- **Physalin O**
- 6-well plates
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

Protocol:

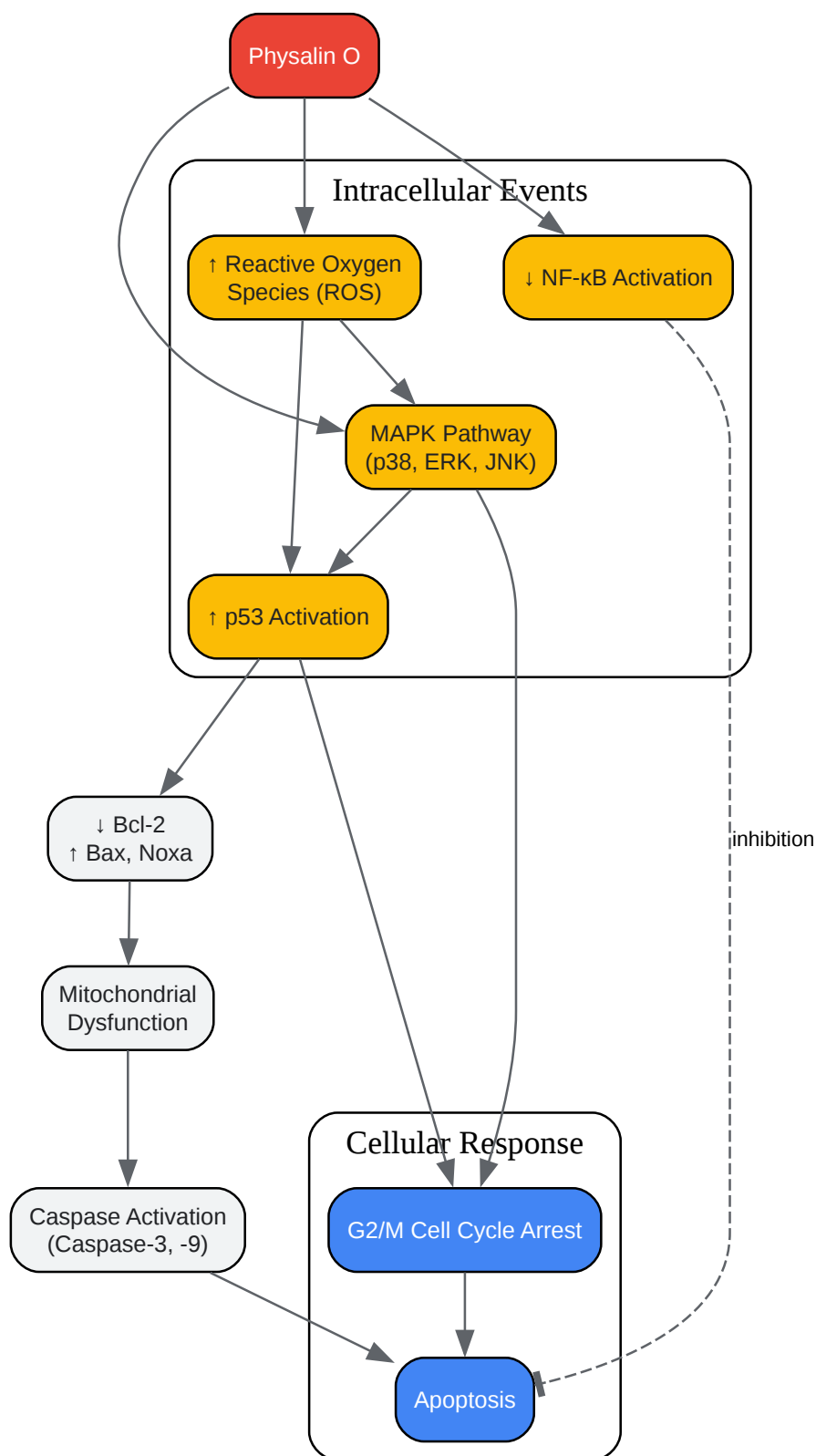
- Seed HepG2 cells in 6-well plates and treat with **Physalin O** as described for the cell cycle analysis.
- Harvest the cells and wash them twice with cold PBS.
- Resuspend the cells in 100 μ L of binding buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.^[4]
- Add 400 μ L of binding buffer to the suspension.
- Analyze the stained cells by flow cytometry within one hour.
 - Annexin V-negative/PI-negative cells are viable.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
 - Annexin V-negative/PI-positive cells are necrotic.

Visualizations



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Caption: Experimental workflow for assessing **Physalin O** cytotoxicity.



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Caption: Putative signaling pathway of **Physalin O** in HepG2 cells.

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